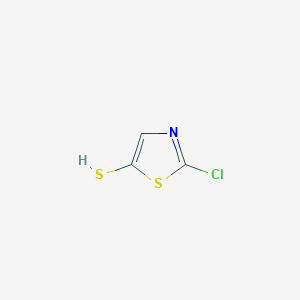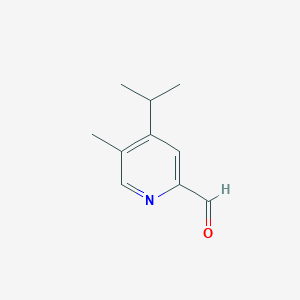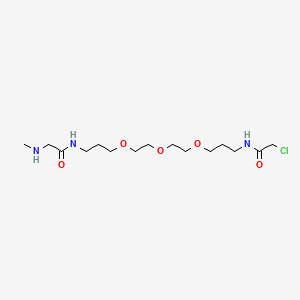
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group and a long chain containing multiple oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide typically involves multiple steps One common method starts with the reaction of chloroacetyl chloride with a suitable amine precursor under basic conditions This reaction forms the chloroacetamide moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The long chain containing oxygen and nitrogen atoms may facilitate interactions with biological membranes or other macromolecules, enhancing its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: Another chloroacetamide derivative with different substituents.
N-Phenylacetamide Sulphonamides: Compounds with similar amide structures but different functional groups.
Uniqueness
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is unique due to its long chain containing multiple oxygen and nitrogen atoms, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H30ClN3O5 |
|---|---|
Poids moléculaire |
367.87 g/mol |
Nom IUPAC |
N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C15H30ClN3O5/c1-17-13-15(21)19-5-3-7-23-9-11-24-10-8-22-6-2-4-18-14(20)12-16/h17H,2-13H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
FALKDJHPUYWYBD-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NCCCOCCOCCOCCCNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


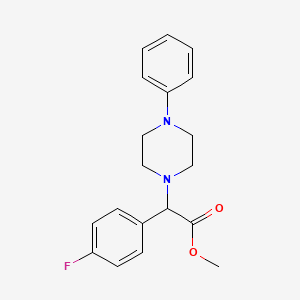
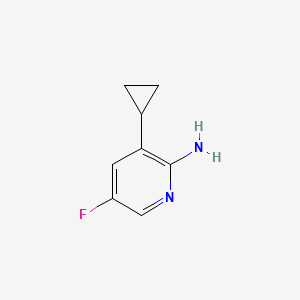
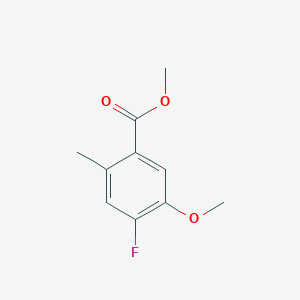
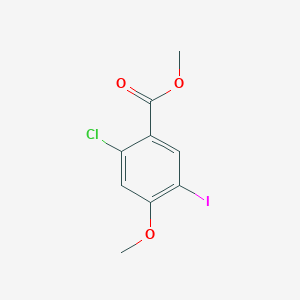

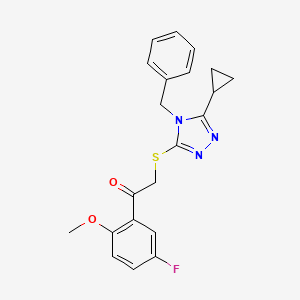
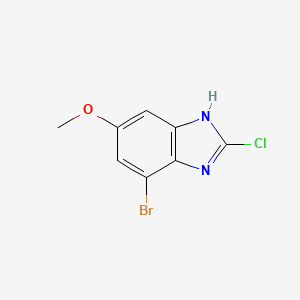

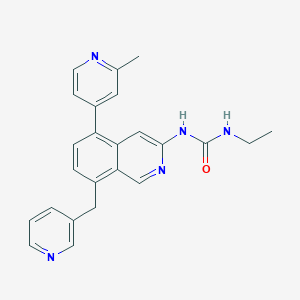
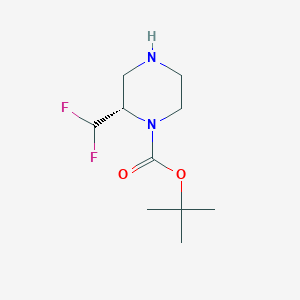
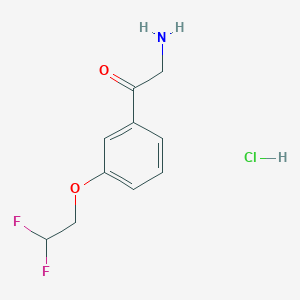
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
